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molecular formula C10H18O B8339311 2,2,4,5-Tetramethyl-4-hexen-3-one CAS No. 17325-92-7

2,2,4,5-Tetramethyl-4-hexen-3-one

Cat. No. B8339311
M. Wt: 154.25 g/mol
InChI Key: USJSRFSCPGPWHJ-UHFFFAOYSA-N
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Patent
US05521151

Procedure details

30.8 g (0.2 mole) of 2,2,4,5-tetramethyl-5-hexen-3-one were heated to 100° in 100 ml of toluene in the presence of 3.08 g of p-toluenesulfonic acid. After 24 h, the mixture was cooled down and extracted with ether. After neutralizing with an aqueous solution saturated with NaHCO3, the organic phase was washed with water, then with a solution saturated with NaCl, and dried with Na2SO4. Evaporation and distillation of the residue, followed by fractional distillation, provided a fraction having B.p. 60°/1.06×103Pa NMR(1H, 360MHz): 1.18(s, 9H); 1.57(s, 3H); 1.66(s, 3H); 1.77(s, 3H) δppm MS:m/z:154(3, M+), 97(100), 69(62), 41(65), 39(20).
Name
2,2,4,5-tetramethyl-5-hexen-3-one
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:11])([C:4](=[O:10])[CH:5]([CH3:9])[C:6]([CH3:8])=[CH2:7])[CH3:3].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:3][C:2]([CH3:11])([C:4](=[O:10])[C:5]([CH3:9])=[C:6]([CH3:8])[CH3:7])[CH3:1]

Inputs

Step One
Name
2,2,4,5-tetramethyl-5-hexen-3-one
Quantity
30.8 g
Type
reactant
Smiles
CC(C)(C(C(C(=C)C)C)=O)C
Name
Quantity
3.08 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled down
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
the organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a solution saturated with NaCl, and dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation and distillation of the residue
DISTILLATION
Type
DISTILLATION
Details
followed by fractional distillation
CUSTOM
Type
CUSTOM
Details
provided a fraction

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CC(C)(C(C(=C(C)C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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